Betavulgaroside III is a triterpene saponin compound predominantly found in Beta vulgaris (sugar beet) and Achyranthes fauriei. It belongs to a class of organic compounds known as triterpenoids, which are characterized by their complex structures derived from six isoprene units. Betavulgaroside III exhibits a unique molecular structure that contributes to its biological activity and potential therapeutic applications .
Betavulgaroside III has demonstrated several biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Studies indicate that it can modulate cellular signaling pathways, potentially leading to protective effects against oxidative stress and inflammation . Furthermore, its saponin nature suggests that it may interact with cell membranes, enhancing its bioactivity by facilitating the entry of other therapeutic agents into cells .
Betavulgaroside III has potential applications in various fields including pharmaceuticals, nutraceuticals, and cosmetics due to its bioactive properties. In pharmaceuticals, it may be utilized in developing anti-inflammatory or anticancer drugs. In nutraceuticals, it can serve as a dietary supplement for its health benefits. Additionally, its emulsifying properties make it suitable for use in cosmetic formulations .
Interaction studies of Betavulgaroside III have revealed its potential synergistic effects when combined with other bioactive compounds. Research indicates that it may enhance the efficacy of certain anticancer agents or possess additive effects when used alongside other antioxidants . These interactions are crucial for understanding how Betavulgaroside III can be effectively integrated into therapeutic regimens.
Betavulgaroside III shares structural and functional similarities with other triterpene saponins. Notable similar compounds include:
| Compound | Source | Key Properties |
|---|---|---|
| Betavulgaroside III | Beta vulgaris, A. fauriei | Anti-inflammatory, anticancer |
| Betavulgaroside II | Beta vulgaris | Taste-active, potential health benefits |
| Betavulgaroside IV | Beta vulgaris | Significant biological activity |
| Glycyrrhizin | Licorice root | Anti-inflammatory, antiviral |
Betavulgaroside III is unique due to its specific structural features and comprehensive biological activities that differentiate it from these similar compounds. Its complex synthesis pathway also highlights its distinctiveness within the realm of triterpene saponins .
Betavulgaroside III represents a complex triterpene seco-glycoside with the molecular formula C47H72O20 [4] [15]. This molecular composition reflects the compound's sophisticated architecture, consisting of 47 carbon atoms, 72 hydrogen atoms, and 20 oxygen atoms arranged in a highly organized three-dimensional structure [4]. The molecular framework encompasses a triterpene backbone derived from oleanolic acid, coupled with multiple sugar moieties that contribute significantly to the overall molecular mass and functional properties [1] [2].
The carbon distribution within the molecule includes the core triterpene skeleton containing 30 carbon atoms, with the remaining 17 carbon atoms distributed among the attached saccharide units [1] [21]. The substantial oxygen content, represented by 20 oxygen atoms, originates primarily from hydroxyl groups, carboxyl functionalities, and ether linkages that characterize the glycosidic bonds connecting the sugar components to the triterpene backbone [4] [15].
The structural determination of Betavulgaroside III has relied upon multiple analytical methodologies to establish its complete molecular architecture [1] [2]. Nuclear magnetic resonance spectroscopy represents the primary technique employed for structural characterization, with both proton and carbon-13 nuclear magnetic resonance providing detailed information about the molecular connectivity and stereochemical arrangements [1] [8].
Mass spectrometry techniques have proven essential for confirming the molecular weight and fragmentation patterns characteristic of triterpene seco-glycosides [1] [2]. The unique fragmentation behavior of the seco-saccharide unit provides diagnostic information that distinguishes Betavulgaroside III from conventional triterpene glycosides [1] [8]. Chemical correlation studies have also contributed significantly to structural understanding, particularly through synthetic approaches that validate the proposed structure through total synthesis [1] [2].
Advanced spectroscopic methods, including two-dimensional nuclear magnetic resonance experiments, have enabled researchers to establish the precise connectivity between the triterpene core and the attached sugar moieties [8] [19]. These techniques have been particularly valuable in determining the configuration of the unique seco-saccharide appendage that characterizes this class of compounds [1] [8].
The absolute stereochemistry of Betavulgaroside III has been definitively established through chemical correlation studies and synthetic investigations [19] [22]. The triterpene backbone maintains the characteristic oleanolic acid configuration, with the hydroxyl group at carbon-3 positioned in the alpha orientation [1] [21]. This stereochemical arrangement is crucial for the biological activity and physicochemical properties of the compound [19] [8].
The complete stereochemical assignment includes 15 defined stereochemical centers and 5 undefined centers, reflecting the complex three-dimensional architecture of this molecule [4] [15]. The stereochemical integrity of these centers contributes significantly to the compound's classification as a unique member of the triterpene seco-glycoside family [1] [8].
Betavulgaroside III possesses a molecular weight of 957.1 grams per mole, as determined through high-resolution mass spectrometry [4] [15]. The exact mass has been calculated as 956.46169468 daltons, with the monoisotopic mass maintaining the same value [4] [15]. This substantial molecular weight reflects the complex glycosidic structure containing multiple sugar units attached to the triterpene backbone [1] [4].
The molecular weight determination has been validated through multiple analytical approaches, including electrospray ionization mass spectrometry and chemical ionization techniques [4] [15]. The precision of these measurements enables accurate identification and quantification of Betavulgaroside III in complex biological matrices [26] [4].
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 957.1 g/mol | Mass Spectrometry |
| Exact Mass | 956.46169468 Da | High-Resolution MS |
| Monoisotopic Mass | 956.46169468 Da | Computational Analysis |
| Heavy Atom Count | 67 | Elemental Analysis |
The solubility profile of Betavulgaroside III reflects its amphiphilic nature, resulting from the combination of the lipophilic triterpene backbone and the hydrophilic glycosidic moieties [4] [15]. The compound exhibits moderate water solubility due to the multiple hydroxyl groups and carboxyl functionalities present in the sugar components [4] [31]. The calculated partition coefficient (XLogP3-AA) of 3.4 indicates moderate lipophilicity, suggesting balanced distribution between aqueous and lipophilic phases [4] [15].
The presence of 10 hydrogen bond donors and 20 hydrogen bond acceptors significantly influences the solubility behavior in polar solvents [4] [15]. The extensive hydrogen bonding capacity facilitates dissolution in protic solvents while maintaining some affinity for less polar media [4] [31]. The topological polar surface area of 326 square angstroms contributes to the compound's solubility characteristics and membrane permeability properties [4] [15].
The spectroscopic signature of Betavulgaroside III encompasses multiple analytical techniques that provide comprehensive structural information [1] [4]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the triterpene seco-glycoside structure, with carbon-13 signals appearing in ranges typical for triterpene carbons, sugar carbons, and carbonyl functionalities [37] [38].
Infrared spectroscopy demonstrates absorption bands characteristic of hydroxyl groups, carboxyl functionalities, and ether linkages present throughout the molecule [32] [33]. The spectroscopic complexity, as indicated by a calculated complexity value of 1920, reflects the intricate molecular architecture and multiple functional groups [4] [15].
| Spectroscopic Parameter | Value | Significance |
|---|---|---|
| Rotatable Bonds | 14 | Conformational Flexibility |
| Topological Polar Surface Area | 326 Ų | Solubility Prediction |
| Complexity Index | 1920 | Structural Complexity |
| Stereochemical Centers | 15 (defined) + 5 (undefined) | Chiral Complexity |
Mass spectrometric analysis provides diagnostic fragmentation patterns that enable identification and structural confirmation [4] [26]. The characteristic loss of sugar moieties and the unique fragmentation of the seco-saccharide unit serve as molecular fingerprints for analytical identification [1] [26].
Betavulgaroside III belongs to the specialized class of triterpene seco-glycosides, which constitute a small but distinctive family within the broader category of plant saponins [1] [2]. This classification is based on the presence of a terminal seco-saccharide appendage that results from oxidative scission of a monosaccharide unit [1] [6]. The seco-glycoside classification distinguishes these compounds from conventional triterpene glycosides through their unique structural features [1] [8].
The triterpene backbone derives from the oleanane-type structure, specifically related to oleanolic acid, which serves as the fundamental aglycone component [1] [21]. The glycosidic modifications involve attachment of sugar units at both the carbon-3 and carbon-28 positions, creating a complex oligosaccharide structure [1] [8]. The seco-saccharide unit represents the defining characteristic that places this compound within the specialized seco-glycoside subfamily [1] [2].
Natural occurrence of Betavulgaroside III has been documented in Beta vulgaris (sugar beet) and Achyranthes fauriei, where it functions as a secondary metabolite with potential biological significance [1] [2]. The biosynthetic pathway leading to seco-glycoside formation involves oxidative modification of conventional triterpene glycosides, representing an advanced stage of secondary metabolism in these plant species [1] [8].